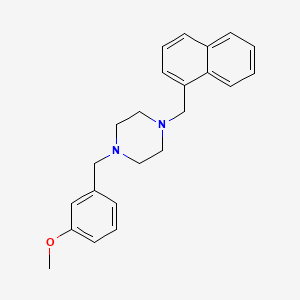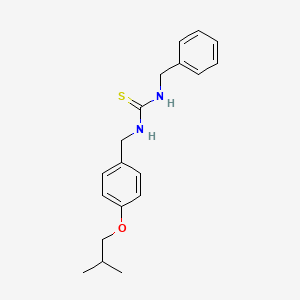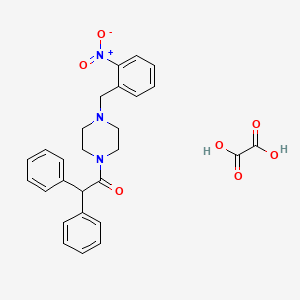![molecular formula C18H23N3O2S B5145970 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide](/img/structure/B5145970.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and cell growth. The activation of AMPK by A-769662 has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegeneration.
Wirkmechanismus
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that result in increased phosphorylation of the α-subunit. This activation of AMPK leads to downstream effects on various cellular processes, including inhibition of mTOR signaling and activation of autophagy.
Biochemical and Physiological Effects:
The activation of AMPK by this compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to inhibit cell growth, induce apoptosis, and decrease tumor size in animal models. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In neurodegeneration, this compound has been shown to protect against neuronal cell death and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide in lab experiments is its specificity for AMPK activation. This compound has been shown to activate AMPK without affecting other kinases, making it a useful tool for studying the effects of AMPK activation on various cellular processes. One limitation of using this compound in lab experiments is its potential toxicity at high concentrations. Careful optimization of experimental conditions is necessary to ensure that the concentration of this compound used is within a safe range.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of this compound. Another area of interest is the investigation of the effects of this compound in combination with other drugs or therapies in various diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of this compound on various cellular processes and to identify potential side effects and toxicity in vivo.
Synthesemethoden
The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide involves a multi-step process that begins with the reaction of 1-adamantylamine with 2-bromoacetylthiazole to form an intermediate compound. This intermediate compound is then reacted with cyclopropylamine and purified to obtain this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, the activation of AMPK by this compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In neurodegeneration, this compound has been shown to protect against neuronal cell death and improve cognitive function.
Eigenschaften
IUPAC Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-cyclopropyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-15(19-13-1-2-13)16(23)21-17-20-14(9-24-17)18-6-10-3-11(7-18)5-12(4-10)8-18/h9-13H,1-8H2,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKAEBOWVVCCOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine](/img/structure/B5145895.png)
![1-{4-methoxy-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5145900.png)

![N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5145922.png)
![1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine](/img/structure/B5145923.png)
![10-acetyl-11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5145927.png)
![1-[(4,5-dimethyl-2-furyl)methyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5145940.png)

![N~1~-(4-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145959.png)
![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5145963.png)
![3-{[(3,5-dimethylphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5145978.png)
![N-benzyl-4-{5-[(3-phenylpropanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B5145980.png)
